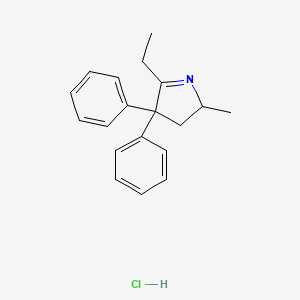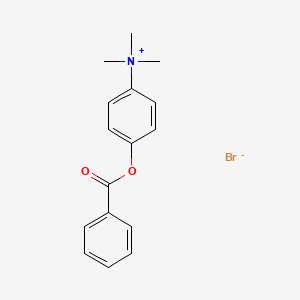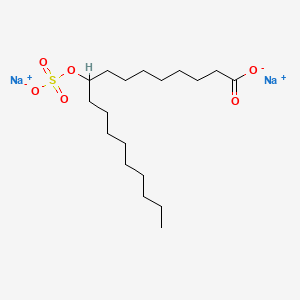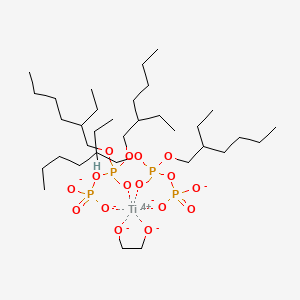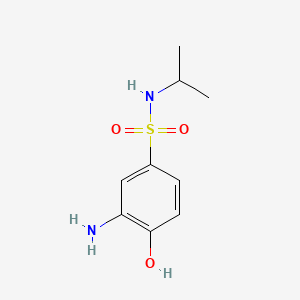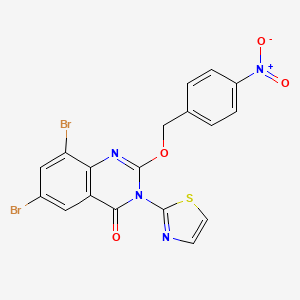
4(3H)-Quinazolinone, 6,8-dibromo-2-((4-nitrophenyl)methoxy)-3-(2-thiazolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(3H)-Quinazolinone, 6,8-dibromo-2-((4-nitrophenyl)methoxy)-3-(2-thiazolyl)- is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features multiple functional groups, including bromine atoms, a nitrophenyl group, and a thiazolyl moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 6,8-dibromo-2-((4-nitrophenyl)methoxy)-3-(2-thiazolyl)- typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinazolinone Core: Starting with an anthranilic acid derivative, cyclization with formamide or a similar reagent can form the quinazolinone core.
Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nucleophilic substitution reaction using a suitable nitrophenyl halide.
Thiazolyl Group Addition: The thiazolyl moiety can be attached via a condensation reaction with a thiazole derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolyl or nitrophenyl groups.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: Halogen atoms (bromine) can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the thiazolyl or nitrophenyl groups.
Reduction: Amino derivatives from the reduction of the nitro group.
Substitution: New compounds with substituted bromine atoms.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: May be used in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The presence of multiple functional groups allows it to engage in various interactions at the molecular level.
Comparison with Similar Compounds
Similar Compounds
4(3H)-Quinazolinone: The parent compound, known for its diverse biological activities.
6,8-Dibromoquinazolinone: A simpler analog with bromine atoms but lacking the nitrophenyl and thiazolyl groups.
2-((4-Nitrophenyl)methoxy)-3-(2-thiazolyl)quinazolinone: A related compound with similar functional groups.
Uniqueness
The unique combination of bromine, nitrophenyl, and thiazolyl groups in 4(3H)-Quinazolinone, 6,8-dibromo-2-((4-nitrophenyl)methoxy)-3-(2-thiazolyl)- distinguishes it from other quinazolinones, potentially leading to unique biological activities and applications.
Properties
CAS No. |
85178-78-5 |
|---|---|
Molecular Formula |
C18H10Br2N4O4S |
Molecular Weight |
538.2 g/mol |
IUPAC Name |
6,8-dibromo-2-[(4-nitrophenyl)methoxy]-3-(1,3-thiazol-2-yl)quinazolin-4-one |
InChI |
InChI=1S/C18H10Br2N4O4S/c19-11-7-13-15(14(20)8-11)22-17(23(16(13)25)18-21-5-6-29-18)28-9-10-1-3-12(4-2-10)24(26)27/h1-8H,9H2 |
InChI Key |
IZSJASKLYNEPJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC2=NC3=C(C=C(C=C3Br)Br)C(=O)N2C4=NC=CS4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


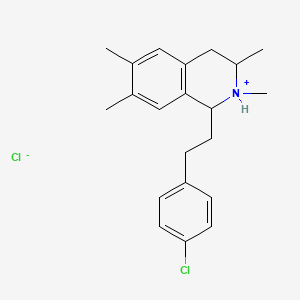

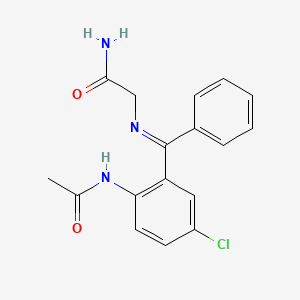
![Bromodicarbonyl[bis[2-(diisopropylphosphino)ethyl]amine]manganese(I)](/img/structure/B13782588.png)


